molecular formula C12H9ClINO3 B12096058 Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate

Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate

Cat. No.: B12096058
M. Wt: 377.56 g/mol
InChI Key: FUEADDMRMQVDMT-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorine, iodine, and hydroxyl groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with appropriate halogenating agents. The reaction conditions often include the use of solvents such as dichloromethane or dichloroethane under an inert atmosphere . The process may involve multiple steps, including halogenation, esterification, and hydroxylation, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The halogen groups can be reduced to form the corresponding hydroquinoline derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and iodine atoms in 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester makes it unique compared to other quinoline derivatives. This unique substitution pattern can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9ClINO3

Molecular Weight

377.56 g/mol

IUPAC Name

ethyl 7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

FUEADDMRMQVDMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)Cl

Origin of Product

United States

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